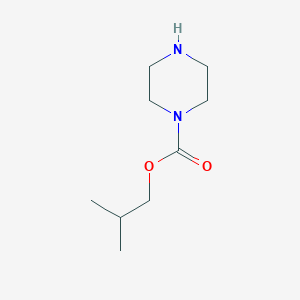

Isobutyl piperazine-1-carboxylate

Vue d'ensemble

Description

Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .Applications De Recherche Scientifique

Chimie Médicinale : Inhibiteurs de Kinase et Modulateurs de Récepteurs

Le motif pipérazine, tel que celui présent dans l'Isobutyl piperazine-1-carboxylate, est fréquemment utilisé en chimie médicinale en raison de sa polyvalence. Il sert de groupe basique et hydrophile qui peut optimiser les propriétés pharmacocinétiques des médicaments. Plus précisément, il est utilisé dans la synthèse d'inhibiteurs de kinases et de modulateurs de récepteurs. Ces composés jouent un rôle crucial dans les thérapies anticancéreuses ciblées, où ils inhibent des enzymes spécifiques ou modulent des récepteurs impliqués dans la prolifération des cellules cancéreuses .

Méthodologies de Synthèse : Amination de Buchwald–Hartwig

En chimie synthétique, l'this compound est précieux pour sa réactivité. L'une des principales méthodologies où il trouve son utilité est l'amination de Buchwald–Hartwig. Ce processus est essentiel pour la création de liaisons carbone-azote, qui sont fondamentales dans de nombreux produits pharmaceutiques et molécules bioactives. La présence du cycle pipérazine facilite cette réaction, en faisant un élément indispensable de la boîte à outils du chimiste .

Découverte de Médicaments : Formation de Liaison Hydrogène

L'incorporation du cycle pipérazine, comme on le voit dans l'this compound, est considérée comme une stratégie synthétique significative dans la découverte de médicaments. Sa capacité à former des liaisons hydrogène est particulièrement précieuse, car cela peut améliorer l'interaction avec les macromolécules cibles, conduisant à des médicaments plus efficaces .

Évaluation Biologique : Activités Antibactériennes et Antifongiques

Les dérivés d'this compound ont été étudiés pour leurs activités antibactériennes et antifongiques. Leur capacité à interagir avec les composants des cellules microbiennes en fait des candidats pour le développement de nouveaux agents antimicrobiens. Ceci est particulièrement important à l'ère de la résistance croissante aux antibiotiques .

Études Structurales : Diffraction des Rayons X

Les dérivés du composé ont été caractérisés à l'aide d'études de diffraction des rayons X. Ces études fournissent des informations sur la structure moléculaire, ce qui est crucial pour comprendre comment le composé interagit au niveau atomique. De telles informations sont essentielles pour la conception rationnelle de médicaments, où l'objectif est de créer des molécules ayant des activités biologiques précises .

Optimisation des Propriétés Physicochimiques

L'impact du cycle pipérazine sur les propriétés physicochimiques des molécules est un autre domaine d'intérêt. L'this compound peut être utilisé pour ajuster ces propriétés afin d'améliorer l'efficacité des médicaments, la solubilité et le profil pharmacologique global. Cela en fait un composé important dans la formulation de médicaments avec une meilleure biodisponibilité .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Isobutyl piperazine-1-carboxylate is a derivative of the piperidine chemical family, which are structural components of piperine .

Mode of Action

It is believed to stimulate the sensory hairs on the antennae of insects . This interaction with the olfactory system leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is presumed that the compound interferes with the olfactory system of insects, disrupting their ability to detect hosts .

Result of Action

The primary result of the action of this compound is its repellent effect on insects. By interfering with the olfactory system of insects, it prevents them from recognizing their hosts, thereby acting as an effective repellent .

Analyse Biochimique

Biochemical Properties

Isobutyl piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reversible inhibitor. This interaction is crucial as it affects the hydrolysis of acetylcholine, a neurotransmitter involved in the transmission of nerve signals . Additionally, this compound has shown potential in interacting with other biomolecules, including proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. Studies have shown that this compound can induce apoptosis in cancer cells, such as glioblastoma and cervix cancer cells, by upregulating apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, which disrupts the breakdown of acetylcholine and affects neurotransmission . Additionally, this compound has been shown to bind to specific proteins and enzymes, leading to changes in their activity and subsequent alterations in gene expression. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be well-tolerated, with minimal adverse effects . At higher doses, this compound can cause neurotoxic symptoms, including convulsions and CNS depression . These findings underscore the importance of determining the appropriate dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of succinic acid in ascarids, affecting the energy management of these organisms . Additionally, its interactions with enzymes involved in glycolysis and other metabolic processes highlight its role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its interactions with target biomolecules and the subsequent modulation of cellular processes.

Propriétés

IUPAC Name |

2-methylpropyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKTRARZLEBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472648 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23672-96-0 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)

![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)